

# cis-Ned19 in Neuroscience Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: *cis-Ned19*

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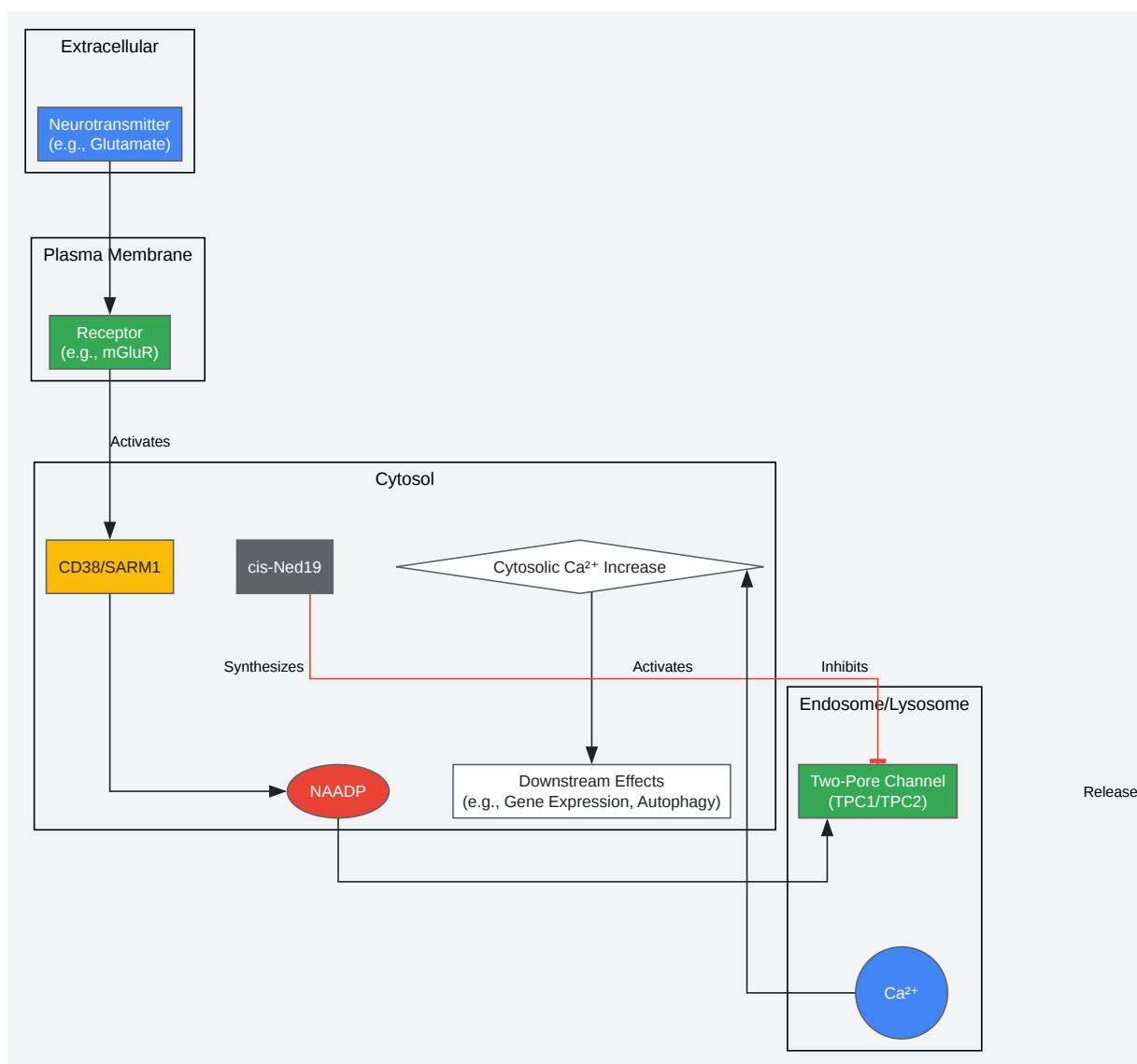
## Introduction

**cis-Ned19** is a potent and irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium ( $\text{Ca}^{2+}$ ) release. It exerts its effects by targeting two-pore channels (TPCs), which are ion channels located on the membranes of acidic organelles such as endosomes and lysosomes. By blocking these channels, **cis-Ned19** prevents the release of  $\text{Ca}^{2+}$  from these internal stores, a process implicated in a variety of neuronal functions and pathological conditions. This document provides detailed application notes and protocols for the use of **cis-Ned19** in neuroscience research, with a focus on its application in studying neuronal signaling, neuroprotection, and neurodegenerative diseases.

## Mechanism of Action

**cis-Ned19** acts as a selective antagonist at the NAADP receptor, which is functionally coupled to TPCs, primarily TPC1 and TPC2. NAADP is a potent intracellular second messenger that mobilizes  $\text{Ca}^{2+}$  from acidic stores. This lysosomal  $\text{Ca}^{2+}$  release can then trigger further  $\text{Ca}^{2+}$ -induced  $\text{Ca}^{2+}$  release from the endoplasmic reticulum, leading to global cytoplasmic  $\text{Ca}^{2+}$  signals. By inhibiting TPCs, **cis-Ned19** effectively uncouples NAADP signaling from intracellular  $\text{Ca}^{2+}$  mobilization. This targeted action makes **cis-Ned19** a valuable tool for dissecting the role of NAADP-mediated  $\text{Ca}^{2+}$  signaling in various neuronal processes.

# Signaling Pathway of NAADP and Inhibition by cis-Ned19



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Caption: Signaling pathway of NAADP-mediated calcium release and its inhibition by **cis-Ned19**.

## Quantitative Data Summary

The following table summarizes key quantitative data for **cis-Ned19** and its related isomer, trans-Ned19. Note that much of the detailed quantitative analysis has been performed in non-neuronal cell types, but provides a valuable reference for neuroscience applications.

Parameter	cis-Ned19	trans-Ned19	Cell Type / Model	Reference
IC <sub>50</sub> (NAADP-mediated Ca <sup>2+</sup> release)	800 nM	6 nM	Sea urchin egg homogenate	<a href="#">[1]</a> <a href="#">[2]</a>
IC <sub>50</sub> ([ <sup>32</sup> P]NAADP binding)	15 μM	0.4 nM	Sea urchin egg homogenate	<a href="#">[1]</a> <a href="#">[2]</a>
IC <sub>50</sub> (Norepinephrine-induced Ca <sup>2+</sup> rise)	2.7 μM	8.9 μM	Rat aortic smooth muscle cells	<a href="#">[3]</a>
Effective Concentration (Inhibition of glutamate-induced Ca <sup>2+</sup> increase)	50 μM	Not specified	Hippocampal neurons	
Effective Concentration (Suppression of norepinephrine-induced Ca <sup>2+</sup> rise)	5 μM	Not specified	Rat aortic smooth muscle cells	

## Experimental Protocols

### Protocol 1: In Vitro Calcium Imaging in Cultured Neurons

This protocol describes the use of **cis-Ned19** to investigate the role of NAADP-mediated  $\text{Ca}^{2+}$  signaling in cultured neurons in response to a stimulus, such as the neurotransmitter glutamate.

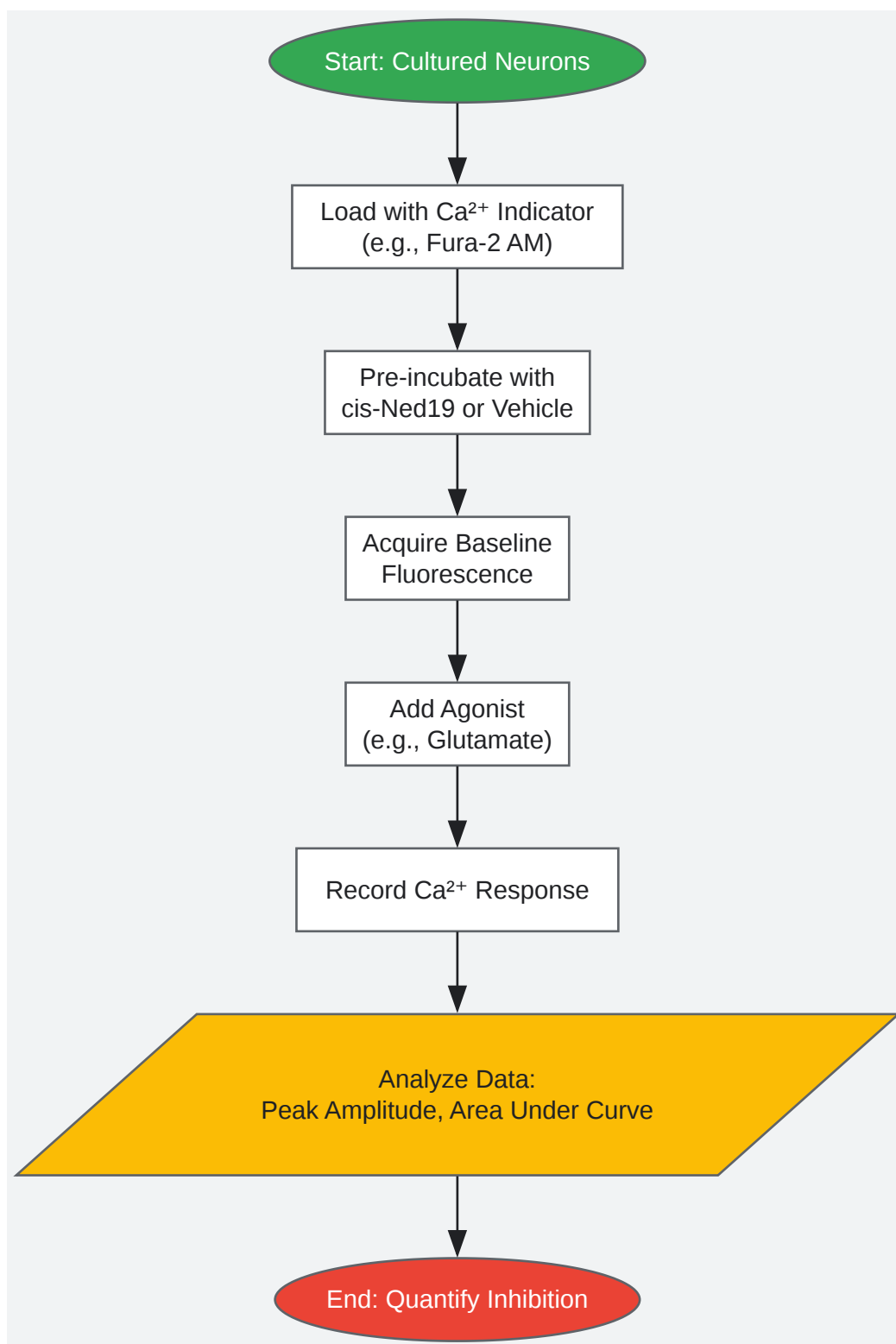
#### Materials:

- Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, HT-22)
- Neurobasal medium supplemented with B-27 and GlutaMAX
- Poly-D-lysine coated plates or coverslips
- Fluorescent  $\text{Ca}^{2+}$  indicator (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological saline
- **cis-Ned19** stock solution (e.g., 10 mM in DMSO)
- Glutamate or other agonist
- Fluorescence microscope with live-cell imaging capabilities

#### Procedure:

- Cell Culture: Plate neurons on poly-D-lysine coated glass-bottom dishes or coverslips and culture until the desired stage of development.
- Loading with  $\text{Ca}^{2+}$  Indicator:
  - Prepare a loading solution of 2-5  $\mu\text{M}$  Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

- Wash the cells once with HBSS.
- Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
- **cis-Ned19** Pre-incubation:
  - Prepare the desired concentration of **cis-Ned19** in HBSS from the stock solution. A final concentration of 10-50 µM is a common starting point.
  - Incubate the cells with the **cis-Ned19** solution for 10-30 minutes prior to stimulation. Include a vehicle control (DMSO) group.
- Calcium Imaging:
  - Mount the dish or coverslip on the fluorescence microscope.
  - Acquire a baseline fluorescence recording for 1-2 minutes.
  - Add the agonist (e.g., 10 µM glutamate) and continue recording the fluorescence changes for 5-10 minutes.
- Data Analysis:
  - Measure the change in fluorescence intensity over time. For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity at ~516 nm emission.
  - Quantify parameters such as the peak amplitude of the Ca<sup>2+</sup> response, the area under the curve, and the frequency of Ca<sup>2+</sup> oscillations.
  - Compare the Ca<sup>2+</sup> response in **cis-Ned19** treated cells to the vehicle control.



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Caption: Workflow for in vitro calcium imaging with **cis-Ned19**.

## Protocol 2: Neuroprotection Assay using MTT

This protocol assesses the potential neuroprotective effects of **cis-Ned19** against a neurotoxic insult in a neuronal cell line.

### Materials:

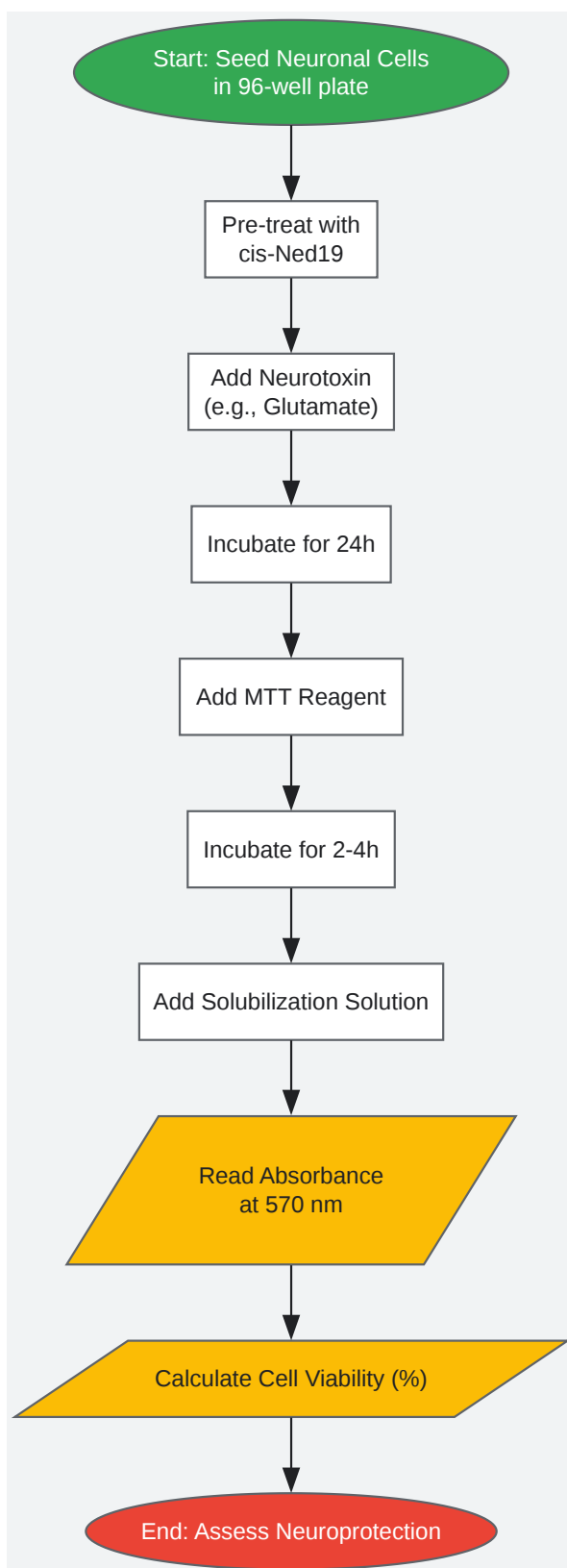
- Neuronal cell line (e.g., HT-22, SH-SY5Y)
- 96-well cell culture plates
- Neurotoxin (e.g., glutamate, 6-hydroxydopamine (6-OHDA), or amyloid-beta oligomers)
- **cis-Ned19** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

### Procedure:

- Cell Seeding: Seed neuronal cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- Compound Pre-treatment: Pre-treat the cells with varying concentrations of **cis-Ned19** (e.g., 1, 10, 50  $\mu$ M) for 1-2 hours.
- Induction of Neurotoxicity: Add the neurotoxin to the wells. The concentration will depend on the toxin and cell line used (e.g., 5 mM glutamate for HT-22 cells). Include the following control groups:
  - Vehicle control (no toxin, no **cis-Ned19**)
  - Toxin only
  - **cis-Ned19** only (at the highest concentration)

- Incubation: Incubate the plate for 24 hours at 37°C.
- MTT Assay:
  - Add 10 µL of MTT solution to each well.
  - Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
  - Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control.





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Caption: Workflow for the MTT neuroprotection assay.

## Protocol 3: In Vivo Administration in a Mouse Model of Ischemic Stroke

This protocol provides a general framework for administering **cis-Ned19** in a mouse model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke.

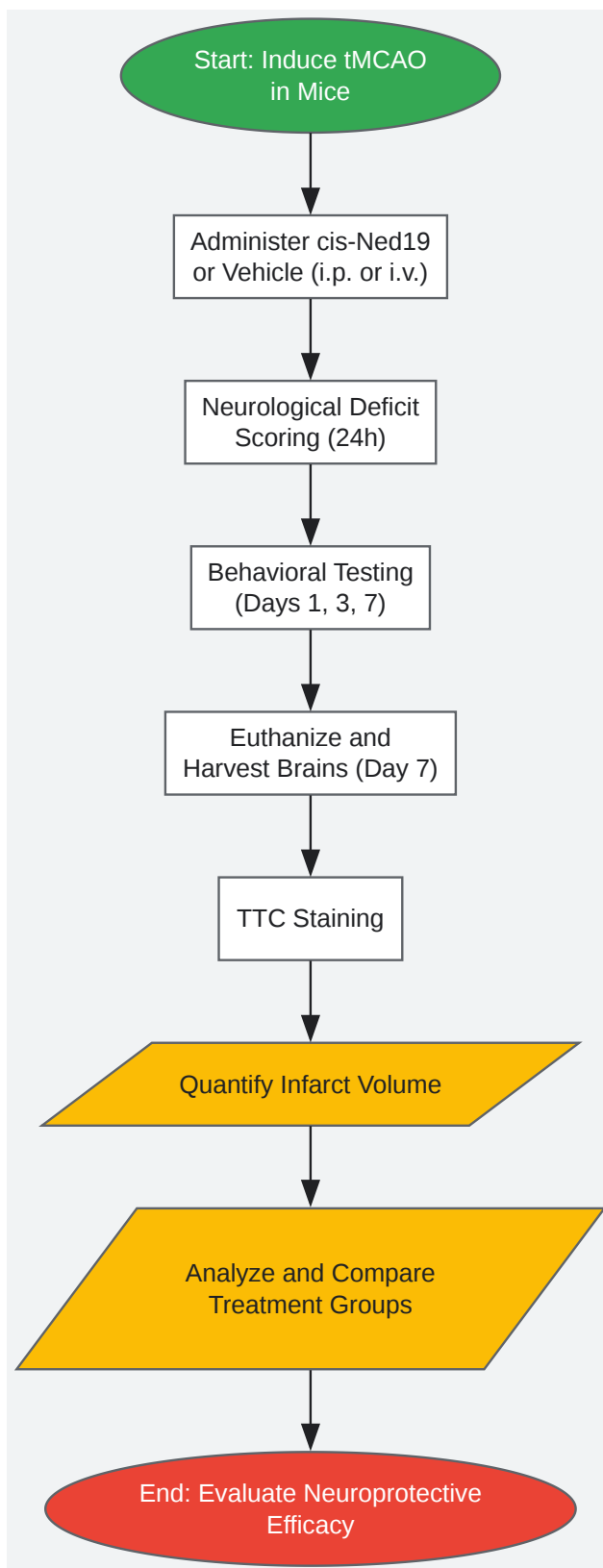
### Materials:

- Mice (e.g., C57BL/6)
- Anesthesia (e.g., isoflurane)
- Surgical equipment for tMCAO
- **cis-Ned19**
- Vehicle (e.g., DMSO and saline)
- Behavioral testing apparatus (e.g., grip strength meter, rotarod)
- TTC (2,3,5-triphenyltetrazolium chloride) for infarct volume analysis

### Procedure:

- tMCAO Surgery: Induce focal cerebral ischemia by tMCAO as per established protocols.
- **cis-Ned19** Administration:
  - Dosage and Vehicle: The optimal in vivo dose needs to be determined empirically. Based on its properties, intraperitoneal (i.p.) or intravenous (i.v.) injection are potential routes. A starting dose could be in the range of 1-10 mg/kg. **cis-Ned19** can be dissolved in DMSO and then diluted in saline for injection.
  - Timing: Administration timing is critical. Investigate pre-treatment (before MCAO), and post-treatment (at the time of reperfusion or shortly after) to assess both preventative and therapeutic potential.

- **Neurological Deficit Scoring:** Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson score).
- **Behavioral Testing:** Conduct behavioral tests (e.g., grip strength, rotarod) at various time points post-stroke (e.g., 1, 3, 7 days) to assess functional recovery.
- **Infarct Volume Measurement:**
  - At the end of the experiment (e.g., 7 days), euthanize the animals and harvest the brains.
  - Slice the brains and stain with TTC to visualize the infarct area.
  - Quantify the infarct volume using image analysis software.
- **Data Analysis:** Compare neurological scores, behavioral outcomes, and infarct volumes between **cis-Ned19** treated and vehicle-treated groups.



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Caption: Workflow for in vivo evaluation of **cis-Ned19** in a stroke model.

## Applications in Neurodegenerative Disease Research

The dysregulation of  $\text{Ca}^{2+}$  homeostasis and autophagy are common pathological features in many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). As an inhibitor of lysosomal  $\text{Ca}^{2+}$  release, **cis-Ned19** is a valuable tool to investigate the contribution of the NAADP/TPC pathway to these disease processes.

- **Alzheimer's Disease:** Investigate the role of NAADP-mediated  $\text{Ca}^{2+}$  signaling in amyloid-beta-induced neuronal toxicity and tau pathology.
- **Parkinson's Disease:** Explore the involvement of TPCs in  $\alpha$ -synuclein aggregation and mitochondrial dysfunction in dopaminergic neurons.
- **Huntington's Disease:** Studies have shown that NAADP-evoked  $\text{Ca}^{2+}$  signals are increased in astrocytes expressing mutant huntingtin (mHtt), and that Ned-19 can inhibit mHtt aggregation.

Researchers can adapt the provided protocols for neuroprotection and in vivo studies to specific models of these neurodegenerative diseases.

## Conclusion

**cis-Ned19** is a powerful pharmacological tool for elucidating the role of NAADP-mediated  $\text{Ca}^{2+}$  signaling through two-pore channels in the nervous system. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize **cis-Ned19** in their investigations into neuronal function, neuroprotection, and the pathophysiology of neurodegenerative disorders. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining robust and reproducible results.

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## References

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- 2. trans-Ned 19 | Calcium Signaling Probes and Ca<sup>2+</sup> Indicator Dyes | Tocris Bioscience [tocris.com]
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